molecular formula C9H11ClFNO B1383471 9-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride CAS No. 1795186-68-3

9-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride

Cat. No.: B1383471
CAS No.: 1795186-68-3
M. Wt: 203.64 g/mol
InChI Key: ZIUMKXYNLLKQHP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are not widely documented. standard organic synthesis techniques involving batch reactors and controlled reaction conditions are likely employed .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols.

Major Products:

Mechanism of Action

The exact mechanism of action of 9-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is not well-documented. it is believed to interact with various molecular targets, including enzymes and receptors, through its fluorinated benzoxazepine structure. This interaction can modulate biological pathways and exert its effects .

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO.ClH/c10-8-3-1-2-7-6-11-4-5-12-9(7)8;/h1-3,11H,4-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUMKXYNLLKQHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1)C=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
Reactant of Route 2
9-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
Reactant of Route 3
9-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
Reactant of Route 4
9-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
Reactant of Route 5
9-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
Reactant of Route 6
9-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride

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